2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one
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Overview
Description
2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one is an organic compound with a complex fused ring structure It is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to a furoquinoline skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or reduce the furoquinoline ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects aims to develop new drugs targeting specific diseases.
Industry: It is investigated for use in materials science, such as in the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
- 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone
Uniqueness
Compared to similar compounds, 2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one stands out due to its unique furoquinoline structure, which imparts distinct chemical and biological properties. Its specific substitution pattern and fused ring system make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
166520-42-9 |
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Molecular Formula |
C12H8ClNO3 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
2-chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4-one |
InChI |
InChI=1S/C12H8ClNO3/c1-14-7-5-3-2-4-6(7)10-8(12(14)16)9(15)11(13)17-10/h2-5,15H,1H3 |
InChI Key |
GDRYAFLKHNBVIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=C(O3)Cl)O |
Origin of Product |
United States |
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